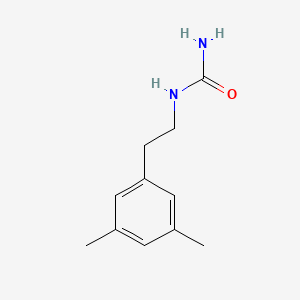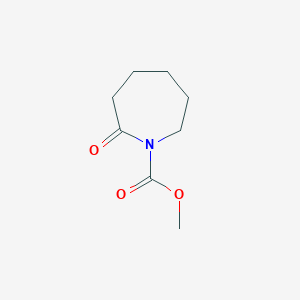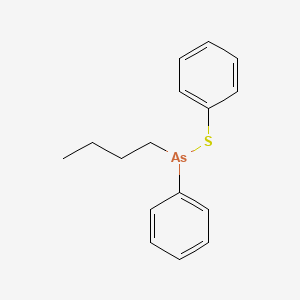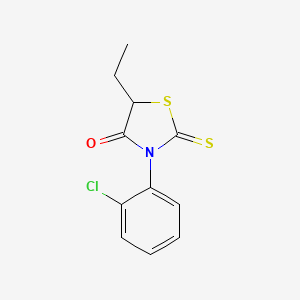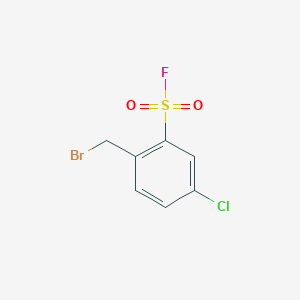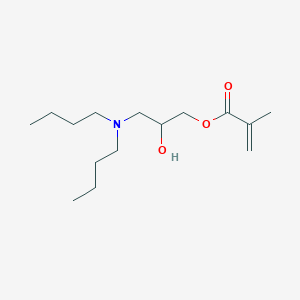
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of methacrylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dibutylamino)ethanol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dibutylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in the formation of primary and secondary amines.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical devices.
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes free radical polymerization to form long polymer chains. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with dimethylamino groups instead of dibutylamino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a dibutylamino group.
Uniqueness
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its dibutylamino group, which imparts specific chemical properties such as increased hydrophobicity and reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
21714-04-5 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
[3-(dibutylamino)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H29NO3/c1-5-7-9-16(10-8-6-2)11-14(17)12-19-15(18)13(3)4/h14,17H,3,5-12H2,1-2,4H3 |
InChI Key |
DFNSDEUBNVAZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(COC(=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


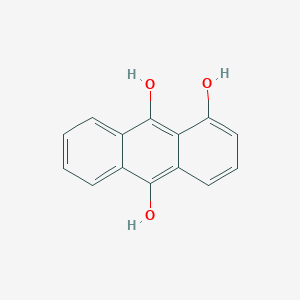
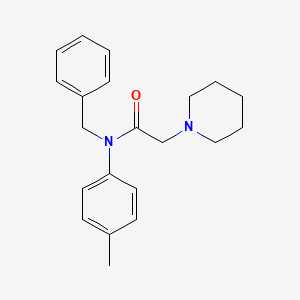
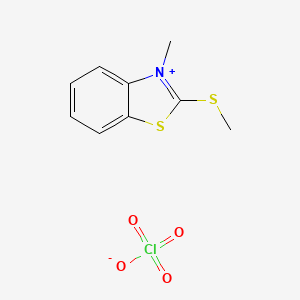

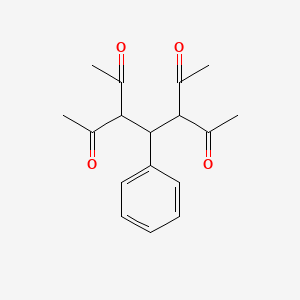



![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
